molecular formula C19H23N5O3 B4322037 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide

4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide

Cat. No.: B4322037
M. Wt: 369.4 g/mol
InChI Key: ZQKOEMBODYYZOW-UHFFFAOYSA-N
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Description

4-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide is a complex organic compound featuring a pyrazole ring substituted with methyl and nitro groups, and an indole moiety linked through an amide bond

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is the reaction of hydrazine with a suitable diketone to form the pyrazole ring, followed by nitration to introduce the nitro group. The indole component can be synthesized separately and then coupled with the pyrazole derivative using amide bond-forming reactions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Reduction of nitro groups to amines.

  • Substitution: Introduction of different functional groups at the pyrazole or indole rings.

Scientific Research Applications

This compound has shown promise in several scientific research areas:

  • Chemistry: It serves as a versatile intermediate in the synthesis of more complex heterocyclic systems.

  • Biology: The compound's biological activity has been explored, particularly its potential as an antimicrobial or anticancer agent.

  • Medicine: Research is ongoing to evaluate its therapeutic potential, including its use in treating various diseases.

  • Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

  • 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoic acid

  • 1-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid

Properties

IUPAC Name

4-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3/c1-13-19(24(26)27)14(2)23(22-13)11-5-8-18(25)20-10-9-15-12-21-17-7-4-3-6-16(15)17/h3-4,6-7,12,21H,5,8-11H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQKOEMBODYYZOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCCC(=O)NCCC2=CNC3=CC=CC=C32)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide
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4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide
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4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide
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4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide
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4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide
Reactant of Route 6
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4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide

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